5-Chloro-2-fluorophenylhydrazine hydrochloride
Overview
Description
- 5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS# 529512-80-9) is a useful research chemical.
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>
- Molecular Weight : 197.03 g/mol
- Synonyms : (5-chloro-2-fluorophenyl)hydrazine hydrochloride
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular structure consists of a phenyl ring with chlorine and fluorine substituents attached to a hydrazine group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not detailed in the available data.
Physical And Chemical Properties Analysis
- Boiling Point : 231.3°C at 760 mmHg
- Density : 1.43 g/cm³
Scientific Research Applications
Antimicrobial Coating for Medical Devices
5-Fluorouracil, closely related to 5-Chloro-2-fluorophenylhydrazine hydrochloride, has been investigated for its antimicrobial properties, specifically in coating central venous catheters to prevent catheter colonization and infections in critically ill patients. The application of such coatings presents a potential alternative to traditional antimicrobial coatings, offering effective prevention against infection without inducing adverse events commonly associated with other antimicrobial agents. This approach could significantly reduce the incidence of catheter-related infections, thereby enhancing patient outcomes in intensive care settings (Walz et al., 2010).
Antitumor Activity
Research on derivatives carrying the 5-chloro-2-fluorophenyl moiety has demonstrated promising antitumor activities. These compounds, including some fused 1,2,4-triazole derivatives, have shown moderate to excellent growth inhibition against a variety of cancer cell lines, such as leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. This highlights the potential of 5-Chloro-2-fluorophenylhydrazine hydrochloride derivatives in developing new anticancer therapies with improved efficacy (Bhat et al., 2009).
Neuroleptic and Anticonvulsant Effects
Compounds with the 5-chloro-2-fluorophenyl group have been evaluated for their potential neuroleptic-like activity and anticonvulsant effects. These studies reveal that the chemical structure incorporating this moiety can influence the central nervous system, suggesting the possibility of developing new therapeutic agents for treating neurological disorders and seizures (Hino et al., 1988).
Safety And Hazards
- This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard.
- It may cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer.
- Precautionary measures include using personal protective equipment, avoiding inhalation, and seeking medical attention if exposed.
- For detailed safety information, refer to the provided safety data sheets.
Future Directions
- Research on the applications and potential uses of this compound is ongoing.
- Further studies may explore its pharmacological properties, potential therapeutic applications, and safety profiles.
Please note that the analysis is based on available data, and additional research may be necessary for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 🌟
properties
IUPAC Name |
(5-chloro-2-fluorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWXFBGIZMKSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378675 | |
Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorophenylhydrazine hydrochloride | |
CAS RN |
529512-80-9 | |
Record name | 5-Chloro-2-fluorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-chloro-2-fluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.